molecular formula C9H8BrIO3 B12076963 Methyl 3-bromo-5-iodo-4-methoxybenzoate

Methyl 3-bromo-5-iodo-4-methoxybenzoate

Cat. No.: B12076963
M. Wt: 370.97 g/mol
InChI Key: TWJBVWGINRFZCC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-iodo-4-methoxybenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (position 3), iodine (position 5), and a methoxy group (position 4).

Properties

Molecular Formula

C9H8BrIO3

Molecular Weight

370.97 g/mol

IUPAC Name

methyl 3-bromo-5-iodo-4-methoxybenzoate

InChI

InChI=1S/C9H8BrIO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3

InChI Key

TWJBVWGINRFZCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-iodo-4-methoxybenzoate typically involves the bromination and iodination of methyl 4-methoxybenzoate. The process can be summarized as follows:

    Bromination: Methyl 4-methoxybenzoate is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the meta position.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the para position relative to the methoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Corresponding alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: Methyl 3-bromo-5-iodo-4-methoxybenzoate
Molecular Formula: C10H8BrI O3
Molecular Weight: 337.08 g/mol
Physical Properties:

  • Density: 1.684 g/cm³
  • Boiling Point: 340.1°C at 760 mmHg
  • Melting Point: 93-95°C
  • Flash Point: 159.5°C

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that are crucial in developing new compounds.

ApplicationDescription
Reagent in Synthesis Used to create derivatives for drug development and other organic compounds.
Catalyst in Reactions Acts as a catalyst in biochemical reactions, enhancing reaction rates and selectivity.

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly as a potential therapeutic agent. Its derivatives have been investigated for their anti-inflammatory and anti-cancer properties.

Case Study: Anti-inflammatory Properties
A recent study demonstrated that methyl derivatives of benzoic acid can inhibit inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study: Anticancer Activity
Research indicates that compounds similar to this compound can be effective against various cancer cell lines, including breast and colon cancer. The mechanism involves the modulation of apoptosis pathways and inhibition of cell proliferation .

Material Science

In materials science, this compound is explored for its potential use in developing new polymers and coatings with enhanced properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, making the compound useful in research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-bromo-5-iodo-4-methoxybenzoate with structurally related halogenated methyl benzoates, emphasizing substituent effects and molecular properties:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound Not Provided 3-Br, 5-I, 4-OCH₃ C₁₀H₈BrIO₃ ~407.98 (estimated) High molecular weight; potential for Suzuki couplings due to I/Br sites. Electron-donating OCH₃ may stabilize intermediates .
Methyl 3-bromo-5-iodo-4-methylbenzoate 905712-38-1 3-Br, 5-I, 4-CH₃ C₉H₈BrIO₂ 354.97 Lower polarity due to methyl group; reduced steric hindrance compared to methoxy. Used in crystallography and halogen exchange studies .
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 3-Br, 4-Cl, 5-F C₈H₅BrClFO₂ 267.48 Smaller MW and higher volatility; electron-withdrawing halogens enhance electrophilic substitution reactivity. Common in agrochemical intermediates .

Key Observations:

  • Substituent Effects :

    • The methoxy group (-OCH₃) in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution at specific positions. In contrast, methyl (-CH₃) provides weaker electron donation, while halogens (-Br, -Cl, -F) withdraw electrons, deactivating the ring .
    • Iodine (atomic radius: 1.40 Å) introduces steric bulk and polarizability, making the compound suitable for heavy-atom derivatization in crystallography or radioimaging. Smaller halogens like fluorine (0.64 Å) minimize steric effects but enhance bond strength .
  • Reactivity :

    • The presence of both bromine and iodine in the target compound allows sequential cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine can act as a leaving group after bromine substitution. This is less feasible in analogs with only bromine or chlorine .
    • Methyl 3-bromo-4-chloro-5-fluorobenzoate exhibits enhanced reactivity in nucleophilic aromatic substitution due to multiple electron-withdrawing groups, but its lower molecular weight reduces thermal stability compared to iodinated analogs .
  • Physical Properties: Methoxy-substituted esters generally exhibit higher boiling points and lower volatility than methyl- or halogen-substituted analogs due to increased polarity and hydrogen bonding capability. Halogenated analogs with iodine (e.g., target compound) are typically less soluble in polar solvents (e.g., water) but more soluble in nonpolar solvents like dichloromethane .

Biological Activity

Methyl 3-bromo-5-iodo-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms, applications in drug development, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H9BrI O3
  • Molecular Weight : 323.09 g/mol

The compound features a bromine atom at the third position and an iodine atom at the fifth position of the benzene ring, along with a methoxy group at the fourth position. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogen atoms (bromine and iodine) enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. The methoxy group may also influence the compound's lipophilicity and solubility, affecting its absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Escherichia coli32 μM
Enterococcus faecalis8 μM

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Antiproliferative Activity

In studies evaluating antiproliferative effects against cancer cell lines, this compound demonstrated promising results:

Cell Line IC50 (µM)
MCF-7 (breast cancer)3.1
HCT116 (colon cancer)2.2
HEK293 (human kidney)5.3

The compound's ability to inhibit cell proliferation indicates potential utility in cancer therapy .

Case Studies and Research Findings

  • Antioxidative Activity : Research has shown that derivatives of this compound possess antioxidative properties that contribute to their overall biological efficacy. For instance, compounds with similar structures demonstrated enhanced antioxidative activity compared to standard antioxidants like BHT .
  • Drug Development Applications : The compound has been explored as a precursor in synthesizing more complex molecules with targeted biological activities. Its structural modifications can lead to derivatives with enhanced therapeutic profiles .
  • Potential for HIV Treatment : Similar compounds have been investigated for their anti-HIV activity, suggesting that this compound may also have applications in antiviral therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 3-bromo-5-iodo-4-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A stepwise approach is typically employed:

Esterification : Start with 3-bromo-5-iodo-4-methoxybenzoic acid and methylate using methanol under acidic catalysis (e.g., H₂SO₄) .

Halogenation : Ensure regioselectivity by using directing groups (e.g., methoxy) to position bromine and iodine. Optimize stoichiometry of halogenating agents (e.g., NBS for bromination, I₂/CuI for iodination) to minimize dihalogenation by-products .

Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Monitor purity via TLC and HPLC (>95% purity threshold) .

  • Key Considerations : Reaction temperature (<60°C) and inert atmospheres (N₂/Ar) prevent decomposition of sensitive halogens.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, halogens at C3/C5). Use DEPT-135 for distinguishing CH₃/CH₂ groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 398.85) and isotopic patterns from Br/I .
  • X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL (e.g., C–Br and C–I bond lengths: ~1.90 Å and ~2.10 Å, respectively) . Visualize thermal ellipsoids with ORTEP-3 .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of halogenated vapors .
  • Waste Disposal : Neutralize acidic by-products with NaHCO₃ before disposal. Halogenated waste must be segregated and processed as hazardous .

Advanced Research Questions

Q. How can researchers exploit the differential reactivity of bromo and iodo substituents for selective functionalization?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos to replace iodine (weaker C–I bond) with amines, retaining bromine for later cross-coupling .
  • Suzuki-Miyaura Coupling : Prioritize bromine (lower activation energy) for aryl boronic acid coupling under Pd(PPh₃)₄ catalysis. Iodo groups remain inert unless heated >100°C .
  • Controlled Radical Polymerization : Initiate iodine transfer polymerization (ITP) while protecting bromine with trimethylsilyl groups .

Q. How can computational tools predict spectroscopic properties or reaction pathways for this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to simulate NMR shifts (e.g., methoxy protons at δ ~3.9 ppm) .
  • Retrosynthetic AI : Platforms like Synthia or Pistachio model feasible routes (e.g., prioritizing esterification before halogenation) .
  • Molecular Dynamics : Simulate solubility in DMSO/water mixtures to optimize reaction solvents .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

  • Methodological Answer :

  • Crystallographic Refinement : If SHELXL refinement yields high R-factors (>5%), check for twinning or disorder using PLATON. Compare with ORTEP-3 visualizations for bond-angle anomalies .
  • NMR Discrepancies : Recalibrate referencing (e.g., TMS) and confirm solvent purity. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spec Validation : Cross-validate with alternative ionization methods (e.g., MALDI-TOF vs. ESI) to confirm molecular ion integrity .

Q. How can this compound serve as a precursor in pharmaceutical or materials science applications?

  • Methodological Answer :

  • Antimicrobial Agents : Functionalize the benzoate core with sulfonamide groups via iodonium intermediates. Test against S. aureus using MIC assays .
  • Liquid Crystals : Introduce alkoxy chains via Ullmann coupling (retaining methoxy) and measure mesophase transitions via DSC .
  • Polymer Monomers : Graft onto polystyrene backbones via ATRP, using bromine as the initiator site .

Data Contradiction Analysis Table

Issue Possible Causes Resolution Strategies References
High R-factor in XRDCrystal twinning or disorderRe-measure data; use TWINLAW in SHELXL
Unassigned NMR peaksSolvent impurities or diastereomersPurify via prep-HPLC; acquire NOESY
Inconsistent melting pointPolymorphism or hygroscopicityDry sample under vacuum; perform PXRD
Low cross-coupling yieldCompeting protodehalogenationOptimize catalyst loading; use microwave heating

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